molecular formula C14H10ClNO2S B12922037 4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-18-7

4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Cat. No.: B12922037
CAS No.: 89661-18-7
M. Wt: 291.8 g/mol
InChI Key: BQHUAMYYQFUZOB-UHFFFAOYSA-N
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Description

4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a heterocyclic compound featuring a 1,2-oxazol-3(2H)-one core substituted with a chloro group at position 4 and a naphthalen-2-ylsulfanylmethyl moiety at position 3. Its molecular formula is C₁₄H₁₀ClNO₂S, with a molar mass of 291.75 g/mol.

Properties

CAS No.

89661-18-7

Molecular Formula

C14H10ClNO2S

Molecular Weight

291.8 g/mol

IUPAC Name

4-chloro-5-(naphthalen-2-ylsulfanylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C14H10ClNO2S/c15-13-12(18-16-14(13)17)8-19-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,16,17)

InChI Key

BQHUAMYYQFUZOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC3=C(C(=O)NO3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Naphthylthio Group: The naphthylthio group can be attached through a nucleophilic substitution reaction, where a naphthylthiol reacts with a suitable leaving group on the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the chloro group or the isoxazole ring, leading to dechlorination or ring opening.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or ring-opened derivatives.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthylthio group and isoxazole ring are likely involved in binding interactions, while the chloro group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent at Position 5 Core Heterocycle Notable Features
4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one (Target) C₁₄H₁₀ClNO₂S 291.75 Naphthalen-2-ylsulfanylmethyl 1,2-Oxazol-3(2H)-one High lipophilicity due to naphthalene; potential for π-π stacking interactions
4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one C₁₀H₇Cl₂NO₂S 276.19 4-Chlorophenylsulfanylmethyl 1,2-Oxazol-3(2H)-one Electron-withdrawing Cl substituent; reduced steric bulk compared to naphthalene
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole C₁₁H₈ClN₅OS 297.73 4H-1,2,4-triazol-3-ylsulfanylmethyl 1,3,4-Oxadiazole Triazole group introduces hydrogen-bonding capability; higher nitrogen content
2-(4-Chlorophenyl)-5-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole C₂₅H₁₉ClN₆OS 486.98 Triazolylsulfanylmethyl with aryl extensions 1,3,4-Oxadiazole Increased steric hindrance; extended π-system for potential target binding
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)pyridazin-3(2H)-one C₁₂H₁₃ClN₄O 264.71 1-Methylhydrazino Pyridazin-3(2H)-one Hydrazine substituent; distinct heterocyclic core with altered electronic effects

Key Comparative Insights

Electronic and Steric Effects
  • The naphthalene substituent in the target compound enhances lipophilicity and aromatic interactions compared to the smaller 4-chlorophenyl group in . This may improve bioavailability but could reduce solubility in aqueous environments.
Heterocyclic Core Modifications
  • Replacement of the 1,2-oxazolone core with 1,3,4-oxadiazole (as in ) introduces a more rigid planar structure, which may improve metabolic stability but alter tautomeric behavior.
  • The pyridazinone core in features a six-membered ring with two adjacent nitrogen atoms, leading to distinct electronic properties and hydrogen-bonding patterns compared to five-membered oxazolones.

Biological Activity

4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a synthetic compound belonging to the isoxazole family. Its unique chemical structure, which includes a chloro group and a naphthylthio group, suggests potential biological activity that may be harnessed in medicinal chemistry. This article reviews the biological properties of this compound, highlighting its synthesis, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is C14H10ClNO2S, with a molecular weight of 291.8 g/mol. The compound features an isoxazole ring that is known for its diverse biological activities, including antimicrobial and anticancer effects.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the isoxazole ring and the introduction of the naphthylthio group. The detailed synthetic pathway remains an area of ongoing research, with variations in methods reported in literature.

Antimicrobial Properties

Research indicates that compounds within the isoxazole family often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to 4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one can inhibit bacterial growth effectively. The specific mechanisms may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Isoxazole derivatives have been identified as potential inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. Preliminary studies indicate potential inhibitory effects on certain kinases and phosphatases, which are critical in signaling pathways related to cancer and other diseases.

Case Studies and Research Findings

A review of recent literature highlights several key studies:

  • Antimicrobial Screening : A study evaluated a series of isoxazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Evaluation : In vitro assays demonstrated that certain isoxazole compounds could significantly reduce the viability of cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis .
  • Enzyme Activity Profiling : A profiling study assessed the effects of various compounds on enzyme activities related to cancer progression. The findings suggested that 4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one might inhibit specific kinases involved in tumor growth .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one, a comparison with structurally similar compounds can be insightful:

Compound NameKey FeaturesBiological Activity
4-Chloro-5-{[(phenyl)thio]methyl}-1,2-oxazol-3(2H)-oneSimilar structure but with a phenyl groupModerate antimicrobial activity
5-{[(naphthalen-2-yl)thio]methyl}-1,2-oxazol-3(2H)-oneLacks the chloro groupReduced anticancer efficacy
4-Bromo-5-{[(naphthalen-2-yl)thio]methyl}-1,2-oxazol-3(2H)-oneContains a bromo group instead of a chloro groupEnhanced enzyme inhibition

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